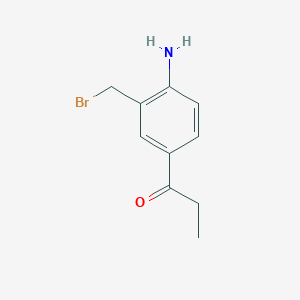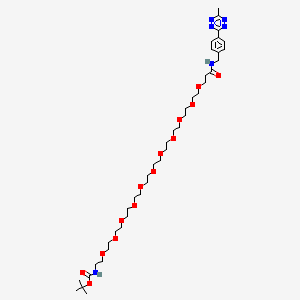
Methyltetrazine-amino-PEG10-CH2CH2NHBoc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltetrazine-amino-PEG10-CH2CH2NHBoc is a PEG linker containing a methyltetrazine group and a protected amino group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry. This compound is often used in bioconjugation and drug delivery systems due to its ability to form stable linkages under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-amino-PEG10-CH2CH2NHBoc involves multiple steps, starting with the preparation of the methyltetrazine group and the PEG linker. The methyltetrazine group is typically synthesized through a series of reactions involving hydrazine derivatives and nitriles. The PEG linker is then attached to the methyltetrazine group through a series of coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) esters.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated synthesizers and high-throughput purification systems. The process involves stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyltetrazine-amino-PEG10-CH2CH2NHBoc undergoes various chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts with carboxylic acids and activated esters to form stable amide bonds.
Substitution Reactions: The protected amino group can be deprotected under acidic conditions to yield a free amino group, which can then participate in further substitution reactions.
Common Reagents and Conditions
Reagents: N,N’-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS) esters, trifluoroacetic acid (TFA) for deprotection.
Conditions: Mild temperatures (room temperature to 40°C), neutral to slightly acidic pH.
Major Products
The major products formed from these reactions include stable amide linkages and free amino derivatives, which can be further functionalized for various applications.
Applications De Recherche Scientifique
Methyltetrazine-amino-PEG10-CH2CH2NHBoc has a wide range of applications in scientific research:
Chemistry: Used in bioconjugation techniques to link biomolecules with various probes and tags.
Biology: Employed in the labeling and imaging of biomolecules in live cells due to its bioorthogonal properties.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Mécanisme D'action
The mechanism of action of Methyltetrazine-amino-PEG10-CH2CH2NHBoc involves the formation of stable linkages through click chemistry. The methyltetrazine group reacts with carboxylic acids and activated esters to form amide bonds, while the protected amino group can be deprotected to yield a free amino group for further functionalization. This allows for the precise and efficient conjugation of biomolecules under mild conditions.
Comparaison Avec Des Composés Similaires
Methyltetrazine-amino-PEG10-CH2CH2NHBoc is unique due to its combination of a methyltetrazine group and a PEG linker. Similar compounds include:
Methyltetrazine-PEG4-NHS: A shorter PEG linker with similar reactivity.
Methyltetrazine-PEG12-NHS: A longer PEG linker with similar reactivity.
Methyltetrazine-amine: Lacks the PEG linker but retains the methyltetrazine group for click chemistry.
These compounds differ in their linker lengths and functional groups, which can affect their solubility, reactivity, and applications.
Propriétés
Formule moléculaire |
C40H68N6O14 |
|---|---|
Poids moléculaire |
857.0 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C40H68N6O14/c1-34-43-45-38(46-44-34)36-7-5-35(6-8-36)33-42-37(47)9-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-10-41-39(48)60-40(2,3)4/h5-8H,9-33H2,1-4H3,(H,41,48)(H,42,47) |
Clé InChI |
RVLOEVIAIXEBHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-tert-butoxycarbonyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B14040280.png)
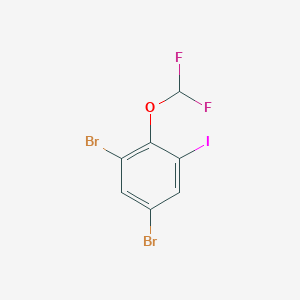
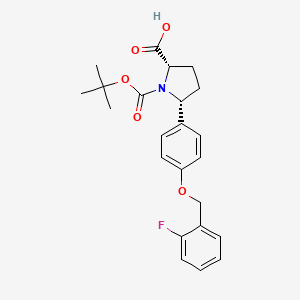
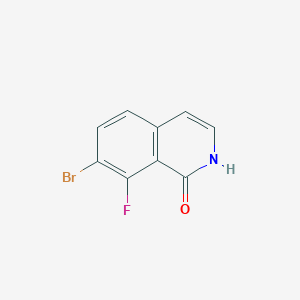


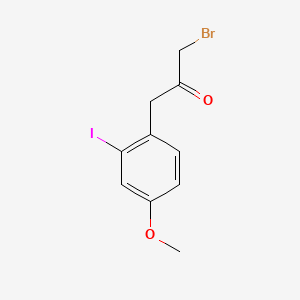
![(2S,6R)-6-[[(3S,8R,9S,10R,13S,14S,17R)-17-[(1S)-1-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one](/img/structure/B14040318.png)
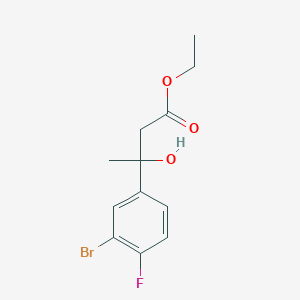


![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B14040338.png)

